molecular formula C13H10BrNO B11801825 (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11801825
M. Wt: 276.13 g/mol
InChI Key: MDPPXMKBDRATJL-UHFFFAOYSA-N
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Description

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 6th position and a methyl group at the 4th position. The phenyl group is attached to the methanone moiety, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The bromine and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoro-4-methylpyridin-3-yl)(phenyl)methanone: Contains a fluorine atom instead of bromine.

    (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone: Iodine atom replaces the bromine atom.

Uniqueness

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10BrNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

MDPPXMKBDRATJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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